molecular formula C11H16BrNO2 B13271562 3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol

3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13271562
M. Wt: 274.15 g/mol
InChI Key: GOITZHFYGMKUSD-UHFFFAOYSA-N
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Description

3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16BrNO2 It is characterized by the presence of a bromine atom, a methoxy group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromo-4-methoxybenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol
  • 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol
  • 3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}butan-1-ol

Uniqueness

This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H16BrNO2/c1-15-11-4-3-9(7-10(11)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3

InChI Key

GOITZHFYGMKUSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCCO)Br

Origin of Product

United States

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